molecular formula C17H14N4O3S2 B2426151 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide CAS No. 851988-01-7

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Cat. No.: B2426151
CAS No.: 851988-01-7
M. Wt: 386.44
InChI Key: ORYDNYGRFDGWSY-UHFFFAOYSA-N
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Description

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with appropriate hydrazides under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve green chemistry approaches, such as the use of environmentally friendly solvents and catalysts. The condensation of 2-aminobenzenethiol with aldehydes or ketones is a common method, followed by cyclization to form the benzothiazole ring .

Chemical Reactions Analysis

Types of Reactions

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-23-10-7-8-11(24-2)14-13(10)19-17(26-14)21-20-15(22)16-18-9-5-3-4-6-12(9)25-16/h3-8H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYDNYGRFDGWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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